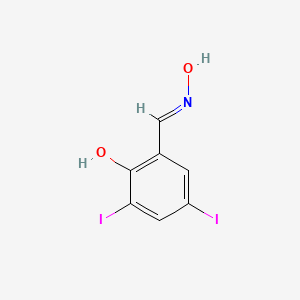
2-Hydroxy-3,5-diiodobenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,5-diiodobenzaldehyde oxime is an organic compound with the molecular formula C7H5I2NO2. It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group, and the benzene ring is substituted with two iodine atoms at the 3 and 5 positions and a hydroxyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,5-diiodobenzaldehyde oxime can be synthesized through the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with hydroxylamine. The reaction typically involves mixing the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production methods for oximes, including this compound, often involve the use of solid-state reactions with reagents like calcium oxide. This method provides a convenient and efficient way to produce oximes from aldehydes and ketones under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3,5-diiodobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The iodine atoms on the benzene ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogenation catalysts are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products
Oxidation: Nitriles or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3,5-diiodobenzaldehyde oxime has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-hydroxy-3,5-diiodobenzaldehyde oxime involves its interaction with various molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme . Additionally, the compound’s iodine substituents may contribute to its biological activity by enhancing its binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3,5-diiodobenzaldehyde: The parent compound without the oxime group.
3,5-Diiodosalicylaldehyde: Similar structure but lacks the oxime group.
2-Hydroxybenzaldehyde oxime: Similar oxime group but without iodine substituents.
Uniqueness
2-Hydroxy-3,5-diiodobenzaldehyde oxime is unique due to the presence of both the oxime group and the iodine substituents. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H5I2NO2 |
|---|---|
Poids moléculaire |
388.93 g/mol |
Nom IUPAC |
2-[(E)-hydroxyiminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C7H5I2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3+ |
Clé InChI |
AWHTXWWYRMLYCM-XCVCLJGOSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1/C=N/O)O)I)I |
SMILES canonique |
C1=C(C=C(C(=C1C=NO)O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















